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Compound of Interest

Compound Name: 3-Azido-1,1,1-trifluoropropan-2-OL

Cat. No.: B1654194

An In-depth Technical Guide to 3-Azidopropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties,
synthesis, reactivity, and safety considerations for 3-azidopropane-1,2-diol. This versatile
chemical intermediate is of significant interest in medicinal chemistry, bioconjugation, and
material science due to its unique trifunctional structure, incorporating both a reactive azide
group and two hydroxyl groups.

Core Physical and Chemical Properties

3-Azidopropane-1,2-diol is a colorless to pale yellow liquid.[1] Its key properties are
summarized below, providing a foundational understanding of its chemical identity and
behavior.

Identifiers and General Properties
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Property Value Source
IUPAC Name 3-azidopropane-1,2-diol [1112]
CAS Number 73018-98-1 [1][2][3]
Molecular Formula C3H7N3O:2 [11[2]
Molecular Weight 117.11 g/mol [1112]
Synonyms 3—6zido—1,2—propanediol, 2]
Azidoglycerol
Appearance Colorless to pale yellow liquid [1]

Quantitative Physicochemical Data

This table presents key quantitative data points critical for experimental design and application.

Property Value Conditions Source
Density ~1.258 g/cm3 at 25 °C [1]
Boiling Point 100-105 °C At reduced pressure [1]
XLogP3-AA -0.2 Computed [2]
Hydrogen Bond Donor

2 Computed [2]
Count
Hydrogen Bond

4 Computed [2]
Acceptor Count
Rotatable Bond Count 3 Computed [2]
Exact Mass 117.053826475 Da Computed [2]

Synthesis and Experimental Protocols

The most established and widely reported method for synthesizing 3-azidopropane-1,2-diol is

through the nucleophilic substitution of a chloropropanediol precursor.
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Synthesis via Azidation of 3-Chloro-1,2-propanediol

The synthesis proceeds via an Sn2 mechanism where the azide anion displaces the chloride
leaving group from 3-chloro-1,2-propanediol.[1] This reaction is typically performed in an
aqueous medium using sodium azide as the azidating agent.[1]

Experimental Protocol:

o Reactant Preparation: Dissolve 3-chloro-1,2-propanediol in an aqueous solution of sodium
azide.

o Reaction Conditions: Heat the reaction mixture in a range of 70-100°C.[1] Optimal conditions
reported involve heating at 80°C for approximately 48 hours.[1]

o Work-up and Purification:
o Upon completion, the reaction mixture is cooled to room temperature.

o The product is typically extracted from the aqueous phase using an organic solvent (e.g.,
ethyl acetate).

o The combined organic layers are washed with brine, dried over an anhydrous salt (e.qg.,
Na2S0a), and filtered.

o The solvent is removed under reduced pressure.

o Final purification can be achieved by vacuum distillation, collecting the fraction boiling at
100-105 °C.[1]

« Yield: This protocol has been reported to yield the final product in approximately 85% yield.

[1]
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Caption: Synthesis workflow for 3-azidopropane-1,2-diol.

Chemical Reactivity and Applications

The utility of 3-azidopropane-1,2-diol stems from its azide group, which is a versatile functional
handle for a variety of chemical transformations, most notably “click chemistry."

Click Chemistry

The azide group allows 3-azidopropane-1,2-diol to readily participate in copper(l)-catalyzed
azide-alkyne cycloaddition (CUAAC) reactions. This powerful reaction forms a stable triazole
linkage between the diol and an alkyne-containing molecule, and it is widely used for its
efficiency and specificity.[1]
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Caption: General scheme of a CUAAC click chemistry reaction.

Key Applications

The unique structure of 3-azidopropane-1,2-diol makes it a valuable building block in several

scientific domains.

o Bioconjugation: The reactive azide group is ideal for coupling with biomolecules (like proteins
or nucleic acids) that have been modified to contain an alkyne group. This facilitates the
development of probes and diagnostics in proteomics and drug development.[1]

o Organic Synthesis: It serves as a key intermediate in the synthesis of more complex
molecules, including pharmaceuticals and agrochemicals.[1]

o Material Science: In polymer chemistry, it can be used to create functionalized polymers
through click chemistry approaches, leading to materials with tailored properties.[1] It has
been investigated for creating high-generation dendrimers and as a potential component in
developing agents for photodynamic therapy.[1]
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Caption: Relationship between structure and applications.

Spectral Data Characterization

Spectroscopic methods are essential for confirming the structure and purity of 3-azidopropane-
1,2-diol.

« Infrared (IR) Spectroscopy: An FT-IR spectrum would confirm the presence of key functional
groups. Expected characteristic peaks include a strong, sharp absorption around 2100 cm—1
corresponding to the azide (Ns) stretching vibration, and a broad absorption in the 3200-
3600 cm~1 region, characteristic of the O-H stretching from the diol groups.[4]

* Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o 'H NMR: The proton NMR spectrum would show signals corresponding to the protons on
the three-carbon backbone. The protons adjacent to the hydroxyl and azide groups would
exhibit distinct chemical shifts.

o 13C NMR: The carbon NMR spectrum would display three distinct signals for the three
carbon atoms in the molecule, with their chemical shifts influenced by the attached
functional groups (hydroxyl and azide).

Safety, Handling, and Toxicology

Proper handling of 3-azidopropane-1,2-diol is crucial. While generally stable, its azide
functionality and potential biological activity warrant caution.

Stability and Reactivity

o Chemical Stability: The compound is stable and does not decompose if used according to
standard specifications.[5]

o Hazardous Reactions: No dangerous reactions are known under normal conditions.[5]

e Incompatible Materials: Information on specific incompatible materials is limited, but standard
practice suggests avoiding strong oxidizing agents.[5]

Toxicological Information

o Mutagenicity: Research has indicated that 3-azidopropane-1,2-diol exhibits mutagenic
properties in human TK6 cells, where it was shown to induce G:C to A:T transitions.[1] These
findings suggest potential interference with DNA integrity and raise safety concerns
regarding its handling and use.[1]

e General Hazard: It is classified as Water Hazard Class 1 (slightly hazardous for water) in
Germany.[5]

Handling and First Aid

e Personal Protection: Standard laboratory personal protective equipment, including safety
goggles, gloves, and a lab coat, should be worn.
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o First Aid Measures:

o

Inhalation: Move to fresh air and consult a doctor if complaints arise.[5]

[¢]

Skin Contact: The product is generally not irritating to the skin.[5]

[¢]

Eye Contact: Rinse opened eyes for several minutes under running water.[5]

[e]

Ingestion: If symptoms persist, consult a doctor.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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